molecular formula C12H23O3Si B12557627 CID 78061384

CID 78061384

Cat. No.: B12557627
M. Wt: 243.39 g/mol
InChI Key: ITAPAIQUWIAXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78061384” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

The preparation of CID 78061384 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, general synthetic routes typically involve the following steps:

Chemical Reactions Analysis

CID 78061384 undergoes various types of chemical reactions, including:

Scientific Research Applications

CID 78061384 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78061384 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CID 78061384 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical properties and biological activities. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with distinct pharmacological actions.

    CID 5362065: A compound with similar structural features but different biological activities.

    CID 5479530: A cephalosporin with unique chemical properties

Properties

Molecular Formula

C12H23O3Si

Molecular Weight

243.39 g/mol

InChI

InChI=1S/C12H23O3Si/c1-5-9-10(13-6-2)11(14-7-3)12(16)15-8-4/h10H,5-9H2,1-4H3

InChI Key

ITAPAIQUWIAXGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C(OCC)[Si])OCC)OCC

Origin of Product

United States

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